Cas no 181136-75-4 ([(2s)-2-Amino-2-phenylethyl]phosphonic acid)

[(2s)-2-Amino-2-phenylethyl]phosphonic acid is a chiral phosphonic acid derivative characterized by its stereospecific amino and phenyl substituents. This compound is of interest in organic synthesis and medicinal chemistry due to its ability to serve as a versatile building block for phosphonate-containing analogs, which are valuable in enzyme inhibition and drug design. The phosphonic acid moiety enhances stability against hydrolysis compared to phosphate esters, while the chiral center allows for enantioselective applications. Its structural features make it suitable for studying bioactive molecules, particularly in modulating biological pathways involving phosphates. The product is typically utilized in research settings for developing novel inhibitors or probes targeting phosphoryl transfer enzymes.
[(2s)-2-Amino-2-phenylethyl]phosphonic acid structure
181136-75-4 structure
Product Name:[(2s)-2-Amino-2-phenylethyl]phosphonic acid
CAS No:181136-75-4
MF:C8H12NO3P
MW:201.159543037415
CID:6357741
PubChem ID:102529832
Update Time:2025-10-24

[(2s)-2-Amino-2-phenylethyl]phosphonic acid Chemical and Physical Properties

Names and Identifiers

    • 181136-75-4
    • EN300-7433644
    • [(2s)-2-amino-2-phenylethyl]phosphonic acid
    • [(2s)-2-Amino-2-phenylethyl]phosphonic acid
    • Inchi: 1S/C8H12NO3P/c9-8(6-13(10,11)12)7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12)/t8-/m1/s1
    • InChI Key: RIUVXCFTSFBTEA-MRVPVSSYSA-N
    • SMILES: P(C[C@H](C1C=CC=CC=1)N)(=O)(O)O

Computed Properties

  • Exact Mass: 201.05548024g/mol
  • Monoisotopic Mass: 201.05548024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.3
  • Topological Polar Surface Area: 83.6Ų

[(2s)-2-Amino-2-phenylethyl]phosphonic acid Pricemore >>

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Additional information on [(2s)-2-Amino-2-phenylethyl]phosphonic acid

Recent Advances in the Study of [(2s)-2-Amino-2-phenylethyl]phosphonic acid (CAS: 181136-75-4)

[(2s)-2-Amino-2-phenylethyl]phosphonic acid (CAS: 181136-75-4) is a chiral aminophosphonic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique phosphonic acid moiety and stereospecific amino group, has been the subject of recent studies exploring its biochemical properties, synthetic pathways, and therapeutic potential. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the synthesis and optimization of [(2s)-2-Amino-2-phenylethyl]phosphonic acid, with particular emphasis on its enantiomeric purity and yield. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel asymmetric synthesis route utilizing chiral auxiliaries, achieving an enantiomeric excess (ee) of over 98%. This advancement is critical for ensuring the compound's suitability in pharmaceutical applications, where stereochemical purity is often a determinant of biological activity. Additionally, the study highlighted the compound's stability under physiological conditions, a key consideration for its potential use in vivo.

The biochemical interactions of [(2s)-2-Amino-2-phenylethyl]phosphonic acid have also been a focal point of recent research. Investigations into its mechanism of action suggest that it acts as a potent inhibitor of certain enzymes involved in amino acid metabolism, particularly those associated with pathogenic bacteria. A 2022 study published in ACS Chemical Biology demonstrated its efficacy against bacterial alanine racemase, an enzyme critical for cell wall synthesis in Gram-positive bacteria. These findings position the compound as a promising candidate for the development of novel antibiotics, especially in the face of rising antimicrobial resistance.

Beyond its antimicrobial potential, [(2s)-2-Amino-2-phenylethyl]phosphonic acid has shown promise in neuropharmacology. Preliminary in vitro studies indicate its ability to modulate glutamate receptors, which are implicated in various neurological disorders. A 2023 preprint on bioRxiv reported that the compound exhibits selective antagonism at NMDA receptor subtypes, suggesting potential applications in treating conditions such as epilepsy and neurodegenerative diseases. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.

In summary, [(2s)-2-Amino-2-phenylethyl]phosphonic acid (CAS: 181136-75-4) represents a versatile molecule with broad implications for drug discovery. Recent advancements in its synthesis, coupled with growing insights into its biological activities, underscore its potential as a therapeutic agent. Future research directions may include structural optimization to enhance bioavailability, detailed pharmacokinetic studies, and expanded investigations into its pharmacological effects. As the scientific community continues to explore this compound, it is poised to make significant contributions to the fields of infectious disease and neuroscience.

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